molecular formula C18H15N3O3S B11454795 3-({[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile

3-({[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile

Cat. No.: B11454795
M. Wt: 353.4 g/mol
InChI Key: CPYNVUJDCUEJNZ-UHFFFAOYSA-N
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Description

3-({[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of 3-({[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile typically involves the reaction of 2,4-dimethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the oxadiazole ring. This intermediate is then reacted with 3-bromomethylbenzonitrile under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution reactions. .

Scientific Research Applications

3-({[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its potential anti-Parkinson’s activity is attributed to its agonistic effect on dopamine receptors. The compound can cross the blood-brain barrier due to its high log P value, allowing it to exert its effects on the central nervous system .

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

3-[[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzonitrile

InChI

InChI=1S/C18H15N3O3S/c1-22-14-6-7-15(16(9-14)23-2)17-20-21-18(24-17)25-11-13-5-3-4-12(8-13)10-19/h3-9H,11H2,1-2H3

InChI Key

CPYNVUJDCUEJNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)SCC3=CC(=CC=C3)C#N)OC

Origin of Product

United States

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